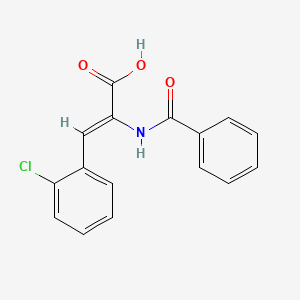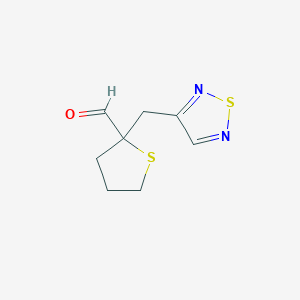
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both a thiadiazole and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiadiazole ring followed by the introduction of the thiolane moiety. One common method involves the reaction of a suitable thiadiazole precursor with a thiolane derivative under controlled conditions. For example, the Hurd–Mori reaction can be employed to synthesize thiadiazole derivatives, which can then be further functionalized to introduce the thiolane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the aldehyde group can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable heterocyclic structures.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Thiolane Derivatives:
Uniqueness
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is unique due to the combination of the thiadiazole and thiolane rings in a single molecule
Eigenschaften
Molekularformel |
C8H10N2OS2 |
|---|---|
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2-(1,2,5-thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS2/c11-6-8(2-1-3-12-8)4-7-5-9-13-10-7/h5-6H,1-4H2 |
InChI-Schlüssel |
BIKPRFCGIIFBGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)(CC2=NSN=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


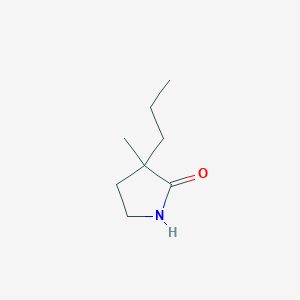
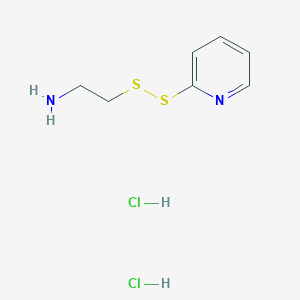
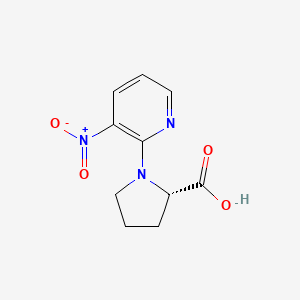
![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)

![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
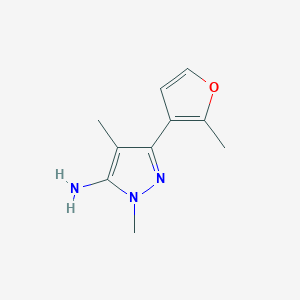

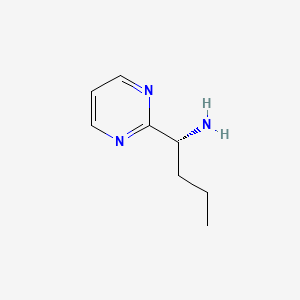
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)
